Potency Profile: PI3Kα/mTOR-IN-1 Exhibits a Distinct Ki Ratio Compared to BEZ235 and PKI-587
PI3Kα/mTOR-IN-1 demonstrates a balanced potency profile with a PI3Kα Ki of 12.5 nM and an mTOR Ki of 10.6 nM [1]. In cross-study comparison, BEZ235 (dactolisib) shows a 5.2-fold higher potency against PI3Kα (IC50 = 4 nM) but a 2.0-fold lower potency against mTOR (IC50 = 20.7 nM) . PKI-587 (gedatolisib) is significantly more potent against both targets (PI3Kα IC50 = 0.4 nM; mTOR IC50 = 1.6 nM), representing a 31-fold and 6.6-fold increase in potency, respectively . The intermediate potency of PI3Kα/mTOR-IN-1 may offer a therapeutic window distinct from these ultra-potent inhibitors.
| Evidence Dimension | Inhibitory potency (Ki or IC50) |
|---|---|
| Target Compound Data | PI3Kα Ki = 12.5 nM; mTOR Ki = 10.6 nM (cell-free assay) |
| Comparator Or Baseline | BEZ235: PI3Kα IC50 = 4 nM; mTOR IC50 = 20.7 nM. PKI-587: PI3Kα IC50 = 0.4 nM; mTOR IC50 = 1.6 nM |
| Quantified Difference | BEZ235: 3.1-fold more potent PI3Kα, 2.0-fold less potent mTOR. PKI-587: 31-fold more potent PI3Kα, 6.6-fold more potent mTOR. |
| Conditions | Cell-free enzymatic assays; BEZ235 and PKI-587 data from recombinant kinase assays; PI3Kα/mTOR-IN-1 Ki determined via similar biochemical methods [1] |
Why This Matters
Different potency ratios can translate to distinct cellular signaling inhibition profiles and may influence the compound's suitability for specific experimental models where target engagement balance is critical.
- [1] Liu Y, et al. Oncotarget. 2016;7(43):70247-70266. (Describes MPP derivative 121 with PI3Kα Ki=12.5 nM, mTOR Ki=10.6 nM). View Source
